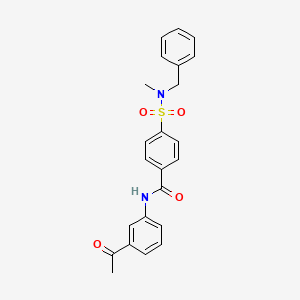
N-(3-acetylphenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of various benzamide derivatives has been explored in the provided papers. For instance, the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides with cardiac electrophysiological activity was described, indicating the potential of the 1H-imidazol-1-yl moiety as a replacement for the methylsulfonylamino group in producing class III electrophysiological activity . Additionally, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives through direct acylation reactions was reported, with a focus on their solid-state properties and colorimetric sensing of fluoride anions . Another study detailed the synthesis of secondary amide compounds such as 3-Acetoxy-2-methyl-N-(phenyl)benzamide and 3-Acetoxy-2-methyl-N-(4-methylphenyl)benzamide, characterized by various spectroscopic techniques .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were analyzed using X-ray diffraction, IR spectroscopy, and quantum chemical computation. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was found to crystallize in a triclinic system, and its molecular geometry and vibrational frequencies were calculated using density functional theory (DFT) . Similarly, the crystal structure and Hirshfeld surface analysis of N-(2-(N-methylsulfamoyl)phenyl)formamide were performed, revealing significant contributions from H⋅⋅⋅H and O⋅⋅⋅H contacts .
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving "N-(3-acetylphenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide" directly. However, they do discuss the reactivity of similar benzamide compounds. For instance, the colorimetric sensing behavior of a benzamide derivative for fluoride anions was attributed to a deprotonation-enhanced intramolecular charge transfer (ICT) mechanism . This indicates that benzamide derivatives can undergo specific chemical reactions that enable them to act as sensors for certain ions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the benzamide derivatives were extensively studied. The antioxidant properties of a novel benzamide were determined using the DPPH free radical scavenging test . The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties were also calculated using DFT . Another study reported the synthesis and characterization of a compound with spectral IR, NMR, UV-Vis investigations, and analyzed its NBO and NLO properties . The crystal structure of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide was determined, providing insights into the dihedral angles between aromatic rings and the orientation of nitro groups .
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
One study investigates the anticonvulsant activity of a potent metabolic inhibitor, 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide, in animal models. This compound was found to be an effective anticonvulsant, particularly against maximal electroshock (MES) induced seizures in mice. Modifications to the compound were made to reduce metabolic N-acetylation, enhancing its potency and duration of effect, suggesting a potential area of application for related benzamide derivatives in the development of anticonvulsant drugs (Robertson et al., 1987).
Synthesis and Biological Evaluation
Another research focuses on the synthesis and biological evaluation of novel benzenesulfonamide derivatives. The study explores chemical reactivity towards synthesizing pyrazolyl and isoxazolyl-phenyl benzenesulfonamide derivatives. Some of these compounds exhibited significant in vitro antitumor activity, indicating the potential for benzamide derivatives in cancer research (Fahim & Shalaby, 2019).
Histone Deacetylase Inhibition
The discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) as an orally active histone deacetylase inhibitor showcases another application area. This compound exhibits selective inhibition of specific HDACs, demonstrating promise as an anticancer drug. It highlights the role of benzamide derivatives in modulating gene expression through epigenetic mechanisms (Zhou et al., 2008).
Fluoride Anion Sensing
Research into N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives has revealed their utility in colorimetric sensing of fluoride anions. One derivative exhibited a significant color transition in response to fluoride ions, indicating potential applications in chemical sensing and environmental monitoring (Younes et al., 2020).
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-17(26)20-9-6-10-21(15-20)24-23(27)19-11-13-22(14-12-19)30(28,29)25(2)16-18-7-4-3-5-8-18/h3-15H,16H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBPVMLWYCAFJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

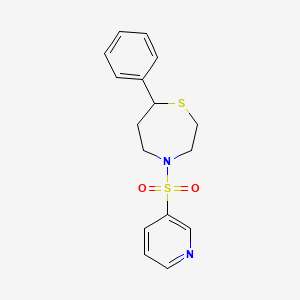
![tert-butyl N-{3-[(6-chloropyridin-3-yl)formamido]propyl}carbamate](/img/structure/B2514871.png)
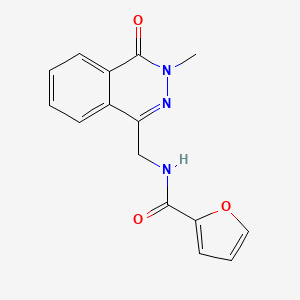
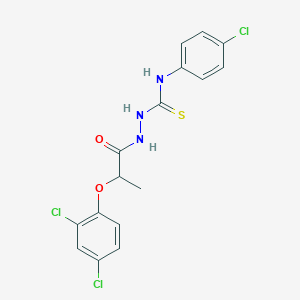
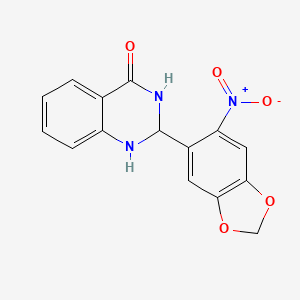
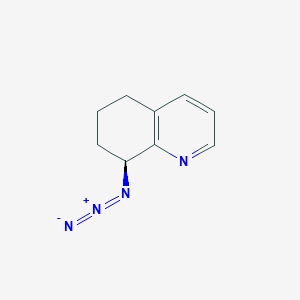
![1-(2-fluorophenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2514879.png)
![3-chloro-N-[1-(2-furylmethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]benzenecarboxamide](/img/structure/B2514882.png)
![2-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide](/img/structure/B2514886.png)
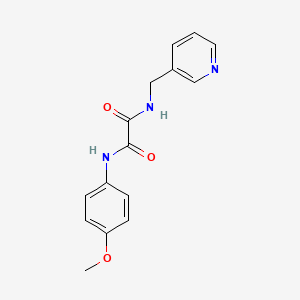

![3-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2514889.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2514890.png)
